3-(2-Chlorobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(2-Chlorobenzyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-chlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the pyrrolidine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorobenzyl group can participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-Chlorobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2-Chlorobenzyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorobenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromobenzyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine.
3-(2-Fluorobenzyl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
3-(2-Methylbenzyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(2-Chlorobenzyl)pyrrolidin-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs.
Properties
Molecular Formula |
C11H14ClNO |
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Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
VTHCWWJTGCFPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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